tert-Butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
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Overview
Description
tert-Butyl 7’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a fluoro-substituted indole derivative with an azetidine precursor under controlled conditions. The reaction is often facilitated by the use of a base such as sodium hydride or potassium carbonate, and the reaction mixture is typically heated to promote the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of high-purity reagents, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
tert-Butyl 7’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 7’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate
- 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
tert-Butyl 7’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19FN2O2 |
---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
tert-butyl 7-fluorospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19FN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9H2,1-3H3 |
InChI Key |
LNANGTHWXFZJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3F |
Origin of Product |
United States |
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